molecular formula C23H26N2O2 B11576572 11-(4-hydroxyphenyl)-3,3,7,8-tetramethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

11-(4-hydroxyphenyl)-3,3,7,8-tetramethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Cat. No.: B11576572
M. Wt: 362.5 g/mol
InChI Key: ZZVBNYDWOMIYKX-UHFFFAOYSA-N
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Description

11-(4-HYDROXYPHENYL)-3,3,7,8-TETRAMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepinones. This compound is characterized by its unique structure, which includes a hydroxyl group attached to a phenyl ring and multiple methyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-HYDROXYPHENYL)-3,3,7,8-TETRAMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through various methods. One notable method involves the microwave-assisted synthesis, which uses silica-supported fluoroboric acid as a catalyst. This method is efficient and yields high-purity products . The reaction typically involves the condensation of appropriate aromatic aldehydes with cyclic diketones and aromatic diamines in the presence of a catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of continuous flow reactors and advanced catalytic systems can further enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

11-(4-HYDROXYPHENYL)-3,3,7,8-TETRAMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

11-(4-HYDROXYPHENYL)-3,3,7,8-TETRAMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-(4-HYDROXYPHENYL)-3,3,7,8-TETRAMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. It is known to interact with gamma-aminobutyric acid (GABA) receptors, enhancing their activity and exerting anxiolytic effects . The compound’s structure allows it to bind effectively to these receptors, modulating neurotransmitter release and neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known anxiolytic agent with a similar diazepine structure.

    Chlordiazepoxide: Another anxiolytic compound with a related chemical structure.

    Clozapine: An antipsychotic with a dibenzo[b,e][1,4]diazepine core.

Uniqueness

11-(4-HYDROXYPHENYL)-3,3,7,8-TETRAMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methyl groups and hydroxyl substitution enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

6-(4-hydroxyphenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H26N2O2/c1-13-9-17-18(10-14(13)2)25-22(15-5-7-16(26)8-6-15)21-19(24-17)11-23(3,4)12-20(21)27/h5-10,22,24-26H,11-12H2,1-4H3

InChI Key

ZZVBNYDWOMIYKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)O)C(=O)CC(C3)(C)C

Origin of Product

United States

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